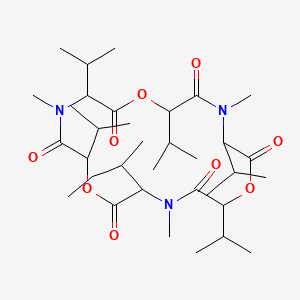

Enniatin-B1

Description

Properties

IUPAC Name |

3-butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCSETXJXJTMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enniatin B1: A Technical Guide on its Discovery, Origin, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B1, a cyclic hexadepsipeptide mycotoxin, has garnered significant scientific interest due to its widespread presence as a contaminant in cereal grains and its diverse biological activities. First discovered as part of the enniatin complex in 1947, this secondary metabolite is primarily produced by various species of the Fusarium fungus. Its ionophoric nature allows it to disrupt cellular ion homeostasis, leading to a range of cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and origin of Enniatin B1, details its biosynthesis, and outlines the experimental protocols for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its cytotoxicity, with a focus on the signaling pathways it modulates. Quantitative data on its biological activity are presented for comparative analysis, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this multifaceted mycotoxin.

Discovery and Origin

The journey of Enniatin B1 began with the discovery of the enniatin complex in 1947 by a team of Swiss scientists, Gäumann, Roth, Ettlinger, Plattner, and Nager. They isolated these novel antibiotic substances from the fungus Fusarium orthoceras var. enniatinum.[1] Subsequent research led to the identification and characterization of various enniatin analogues, including Enniatin B1.

Enniatin B1 is a naturally occurring mycotoxin predominantly produced by several species of the fungal genus Fusarium, such as Fusarium avenacum, Fusarium tricinctum, and Fusarium proliferatum.[2][3] These fungi are common pathogens of cereal crops like wheat, barley, and maize.[1][4] Consequently, Enniatin B1 is a frequent contaminant of agricultural commodities and food products, posing a potential risk to human and animal health.[1][5]

Biosynthesis of Enniatin B1

The biosynthesis of Enniatin B1 is a complex process orchestrated by a large, multifunctional enzyme known as enniatin synthetase (ESYN1).[2] This enzyme is a non-ribosomal peptide synthetase (NRPS) encoded by the esyn1 gene. The synthesis involves the iterative condensation of three molecules of D-α-hydroxyisovaleric acid and three molecules of N-methyl-L-isoleucine. The process begins with the activation of the constituent amino and hydroxy acids, followed by their sequential linkage and, finally, cyclization to form the hexadepsipeptide ring structure of Enniatin B1.

Experimental Protocols

Fungal Culture and Enniatin B1 Production

A detailed protocol for the cultivation of Fusarium species and the subsequent extraction of Enniatin B1 is outlined below.

Protocol:

-

Fungal Inoculation: Inoculate a solid substrate medium, such as rice or corn, with a spore suspension of a known Enniatin B1-producing Fusarium strain (e.g., Fusarium tricinctum).[6][7]

-

Incubation: Incubate the culture flasks in the dark at a controlled temperature of 25°C for 14-21 days to allow for optimal fungal growth and mycotoxin production.[7]

-

Extraction:

-

Following incubation, dry and mill the fungal culture.

-

Extract the resulting powder with an organic solvent mixture, such as acetonitrile (B52724)/water (84:16, v/v), by shaking for a specified period.[7]

-

Filter the extract to remove solid fungal material.

-

-

Purification:

-

Subject the crude extract to a purification step using a solid-phase extraction (SPE) column, such as Amberlite XAD-7, to remove interfering compounds.[6]

-

Elute the enniatins from the column using an appropriate solvent.

-

Further purify the eluate using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate Enniatin B1.[6][8]

-

Characterization and Quantification

The structural confirmation and quantification of isolated Enniatin B1 are typically achieved through a combination of spectroscopic and spectrometric techniques.

Protocol:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Employ a reversed-phase C18 column for chromatographic separation.[2]

-

Use a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, both often containing a small percentage of formic acid to improve ionization.[2][9]

-

Detect and quantify Enniatin B1 using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3][10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified Enniatin B1 in a suitable deuterated solvent.

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra to elucidate the precise chemical structure and stereochemistry of the molecule.[11]

-

-

High-Resolution Mass Spectrometry (HRMS):

Data Presentation: Cytotoxicity of Enniatin B1

Enniatin B1 exhibits varying degrees of cytotoxicity across different cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cell Type | Assay | Exposure Time | IC50 (µM) | Reference(s) |

| Caco-2 | Human colorectal adenocarcinoma | MTT / Neutral Red | 24 - 72 h | 0.8 - 11.5 | [4][13] |

| HT-29 | Human colorectal adenocarcinoma | MTT | 48 h | 3.7 | [4][13] |

| HepG2 | Human hepatocellular carcinoma | Alamar Blue / MTT | 24 - 72 h | 8.5 - 36 | [4][13] |

| MRC-5 | Human lung fibroblast | Alamar Blue / BrdU | 24 h | 3.6 - 4.7 | [8][13] |

| CHO-K1 | Chinese hamster ovary | Not Specified | Not Specified | 2.47 - 4.53 | [4] |

| H4IIE | Rat hepatoma | MTT | Not Specified | 1 - 2.5 | [13][14] |

| CCF-STTG1 | Human astrocytoma | CCK-8 | 48 h | 4.4 | [13] |

| PK-15 | Porcine kidney | Not Specified | 24 h | 41 | [4] |

| SF-9 | Insect (Spodoptera frugiperda) | Not Specified | 48 h | 6.6 | [4] |

Signaling Pathways and Experimental Workflows

Enniatin B1-Induced Apoptosis Signaling Pathway

Enniatin B1 induces apoptosis, or programmed cell death, in susceptible cells through a multifaceted mechanism involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling proteins.

Caption: Enniatin B1 induces apoptosis via ROS production, mitochondrial dysfunction, and caspase activation.

Experimental Workflow for Enniatin B1 Cytotoxicity Assessment

A standardized workflow is crucial for the reliable assessment of Enniatin B1's cytotoxic effects on cell cultures.

Caption: A typical workflow for determining the cytotoxicity of Enniatin B1 on cultured cells.

Conclusion

Enniatin B1 remains a significant mycotoxin of interest for the scientific community. Its discovery nearly eight decades ago opened a new chapter in the study of fungal secondary metabolites. Originating primarily from Fusarium species, its presence in the food chain necessitates a thorough understanding of its biological effects. The detailed protocols and data presented in this guide offer a foundational resource for researchers investigating its biosynthesis, bioactivity, and potential risks. The elucidation of its induced signaling pathways, particularly those leading to apoptosis, provides valuable insights for toxicologists and drug development professionals exploring its potential as a therapeutic agent. Further research is warranted to fully comprehend the in vivo toxicokinetics and chronic exposure effects of Enniatin B1.

References

- 1. mdpi.com [mdpi.com]

- 2. Biotransformation of the Mycotoxin Enniatin B1 by CYP P450 3A4 and Potential for Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a LC-MS/MS method for the analysis of enniatins and beauvericin in whole fresh and ensiled maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biomonitoring of Enniatin B1 and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Enniatin B1 Producing Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a class of cyclic hexadepsipeptides produced by various species of the fungal genus Fusarium. These secondary metabolites are of significant interest due to their wide range of biological activities, including antibiotic, antifungal, insecticidal, and cytotoxic properties. Enniatin B1, in particular, has garnered attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the Fusaurus species known to produce Enniatin B1, quantitative production data, detailed experimental protocols for its study, and an exploration of the biosynthetic and regulatory pathways.

Enniatins, including Enniatin B1, are synthesized non-ribosomally by the multifunctional enzyme enniatin synthetase (ESYN1), which is encoded by the esyn1 gene.[1][2] The production of these mycotoxins is influenced by various genetic, epigenetic, and environmental factors.[2] This document aims to be a core resource for professionals in the fields of mycotoxicology, natural product chemistry, and drug development.

Data Presentation: Quantitative Production of Enniatin B1 by Fusarium Species

The following table summarizes the quantitative data on Enniatin B1 production by various Fusaurus species as reported in the scientific literature. It is important to note that production levels can vary significantly based on the fungal strain, culture medium, and incubation conditions.

| Fusarium Species | Strain(s) | Culture Medium | Enniatin B1 Production Level | Reference(s) |

| Fusarium avenaceum | 13 strains | Rice | Trace to 1,200 µg/g | [3] |

| Fusarium tricinctum | Not specified | Rice | Trace to 1,200 µg/g | [3] |

| Fusarium poae | Not specified | Rice | Trace amounts | [3] |

| Fusarium andiyazi | KSU 4647 | Potato Dextrose Agar (PDA) & Fusarium Defined Medium (FDM) | Produced, but not individually quantified | [2] |

| Fusarium thapsinum | KSU 4093 | Potato Dextrose Agar (PDA) & Fusarium Defined Medium (FDM) | Produced, but not individually quantified | [2] |

| Fusarium verticillioides | Multiple strains | Potato Dextrose Agar (PDA) & Fusarium Defined Medium (FDM) | Produced, but not individually quantified | [2] |

| Fusarium proliferatum | KSU 830 | Potato Dextrose Agar (PDA) & Fusarium Defined Medium (FDM) | Produced, but not individually quantified | [2] |

Experimental Protocols

Fungal Culture and Enniatin B1 Production

A common method for producing enniatins in a laboratory setting involves solid-state fermentation.

-

Fungal Strain: Fusarium tricinctum is a known producer of Enniatin B1.[4][5]

-

Culture Medium: A solid medium of corn is effective for Enniatin B1 production.[4][5]

-

Incubation: The inoculated medium is incubated under appropriate conditions of temperature and humidity to allow for fungal growth and secondary metabolite production. A common practice is to incubate for 3 weeks at 25°C in the dark.[3]

Extraction of Enniatin B1

-

Initial Extraction: The fungal culture is ground and homogenized with a suitable solvent such as methanol (B129727).[3] The mixture is then filtered to separate the extract from the solid fungal mass.[4]

-

Solvent Removal: The solvent from the filtrate is removed under reduced pressure to concentrate the crude extract.[4]

-

Dissolution: The dried extract is redissolved in a smaller volume of a solvent like methanol for further purification.[4]

Purification of Enniatin B1

A multi-step purification process is often necessary to isolate pure Enniatin B1.

-

Low-Pressure Liquid Chromatography (LPLC): The crude extract can be first purified by LPLC on a reverse-phase column, such as Amberlite XAD-7.[4][5]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using semi-preparative HPLC.[4][5] This allows for the separation of different enniatin analogues.

Quantification and Confirmation of Enniatin B1

-

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): HPLC-DAD can be used for the quantification of Enniatin B1.[4] The retention time for Enniatin B1 is approximately 9.2 minutes under specific chromatographic conditions.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification and confirmation, LC-MS/MS is the method of choice.[1][6] This technique provides structural information, confirming the identity of the isolated compound.[4][5]

Mandatory Visualizations

Experimental Workflow for Enniatin B1 Isolation and Analysis

Caption: Experimental workflow for the isolation and analysis of Enniatin B1 from Fusarium cultures.

Proposed Signaling Pathways Influencing Enniatin B1 Biosynthesis

The biosynthesis of Enniatin B1 is a complex process regulated by a network of signaling pathways that respond to various environmental cues. While a complete, linear pathway has not been fully elucidated, current research points to the involvement of several key regulatory elements.

Caption: Proposed regulatory pathways influencing Enniatin B1 biosynthesis in Fusarium.

Environmental signals such as light and nutrient availability are perceived by the fungus and transduced through signaling cascades.[7][8] Light is detected by photoreceptors, which can influence the expression of genes involved in secondary metabolism.[7] Nutrient sensing pathways and stress-responsive MAP kinase cascades also play a role in regulating the expression of transcription factors.[8][9] These transcription factors, in turn, modulate the expression of the esyn1 gene.[10] The resulting enniatin synthetase enzyme then catalyzes the biosynthesis of Enniatin B1. This model represents a synthesis of current knowledge on the regulation of secondary metabolism in Fusarium.

References

- 1. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Beauvericin and Enniatins in Wheat Affected by Fusarium avenaceum Head Blight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fusarium Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Transcriptional regulation of enniatins production by Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

Enniatin B1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, primarily produced by various species of the Fusarium fungus.[1][2][3] This document provides an in-depth technical overview of Enniatin B1, covering its chemical structure, physicochemical properties, biological activities, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Enniatin B1 is a derivative of Enniatin B, characterized by the substitution of one N-methyl-L-valine residue with an N-methyl-L-isoleucine residue.[2] It is composed of three molecules of D-α-hydroxyisovaleric acid and alternating N-methyl-L-amino acids.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[4] |

| CAS Number | 19914-20-6 |

| Molecular Formula | C₃₄H₅₉N₃O₉[4] |

| SMILES | CC--INVALID-LINK--[C@H]1C(=O)O--INVALID-LINK--O--INVALID-LINK--N(--INVALID-LINK--O--INVALID-LINK--N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C">C@@HC(C)C[4] |

| InChI | InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1[4] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 653.85 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, ethanol, methanol, and DMF.[3] Poor water solubility.[3] |

| Melting Point | Specific experimental data for Enniatin B1 is not readily available. The closely related Enniatin B has a melting point of 229 °C. |

| Boiling Point | Specific experimental data for Enniatin B1 is not readily available. The predicted boiling point for the closely related Enniatin B is 827.0±65.0 °C.[5] |

| Density | Specific experimental data for Enniatin B1 is not readily available. The predicted density for the closely related Enniatin B is 1.036±0.06 g/cm³.[5] |

Spectroscopic Data

LC-MS/MS Data: Enniatin B1 is commonly detected as its ammonium (B1175870) adduct [M+NH₄]⁺ in positive ion mode electrospray ionization.

| Precursor Ion (m/z) | Adduct | Fragmentation Ions (m/z) |

| 654.4319 | [M+H]⁺ | 196.1332, 210.1489, 214.1411, 228.1567[4] |

Biological Activity and Signaling Pathways

Enniatin B1 exhibits a broad range of biological activities, primarily attributed to its ionophoric properties, allowing it to transport monovalent cations across biological membranes.[2] This disruption of ion homeostasis leads to various downstream cellular effects.

Key Biological Activities:

-

Cytotoxicity: Enniatin B1 displays cytotoxic effects against a variety of cancer cell lines.[1][6]

-

Apoptosis Induction: It can induce programmed cell death by activating caspase cascades.[6]

-

Cell Cycle Arrest: Enniatin B1 has been shown to cause cell cycle arrest at the G2/M and S phases in cancer cells.[1]

-

Oxidative Stress: The compound can induce the production of reactive oxygen species (ROS), leading to cellular damage.[6]

-

Enzyme Inhibition: Enniatin B1 inhibits the activity of acyl-CoA: cholesterol acyltransferase (ACAT).

-

Modulation of Transporters: It has been shown to inhibit the multidrug resistance transporter Pdr5p in Saccharomyces cerevisiae.

Signaling Pathways Modulated by Enniatin B1:

Enniatin B1 has been found to interfere with several critical cellular signaling pathways.

-

ERK Pathway: It has been observed to decrease the activation of the cell proliferation kinase, ERK (p44/p42).

-

NF-κB Pathway: Enniatin B1 can moderately inhibit TNF-α-induced activation of the NF-κB pathway.

-

Nrf2/HO-1 and JAK/STAT3 Pathways: In Leydig cells, Enniatin B1 has been shown to inhibit the Nrf2/HO-1 pathway, which is involved in the oxidative stress response, and the JAK/STAT3 signaling pathway.

Below are graphical representations of some of the key signaling pathways affected by Enniatin B1.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 3. Enniatin B1 - LKT Labs [lktlabs.com]

- 4. Enniatin B1 | C34H59N3O9 | CID 11262300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enniatin B | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Enniatin B1: A Technical Guide to its Mechanism of Action in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant scientific interest due to its diverse and potent biological activities in mammalian cells.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of Enniatin B1, detailing its molecular targets, the signaling pathways it modulates, and its cellular consequences. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of toxicology, pharmacology, and drug development.

Enniatin B1 is characterized by its ionophoric properties, enabling it to transport cations across biological membranes, a key feature that underpins many of its biological effects.[3][4] Its cytotoxic activity against a range of cancer cell lines has prompted investigations into its potential as an anticancer agent.[5][6] The multifaceted mechanism of action of Enniatin B1 involves the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress, making it a molecule of considerable complexity and therapeutic potential.[3][7]

Core Mechanisms of Action

The cellular effects of Enniatin B1 are pleiotropic, stemming from its ability to interact with multiple molecular targets and modulate several key signaling pathways. The primary mechanisms are detailed below.

Ionophoric Activity and Disruption of Ion Homeostasis

Enniatin B1 functions as a cation ionophore, with a notable permeability for potassium ions (K+).[1][8] By forming a lipophilic complex with cations, it facilitates their transport across cellular and mitochondrial membranes, leading to a dissipation of the membrane potential.[4][8] This disruption of ion homeostasis is a fundamental aspect of its cytotoxic action.[3] Alterations in intracellular calcium (Ca2+) levels have also been observed, contributing to the induction of apoptosis.[1][7]

Induction of Apoptosis

Enniatin B1 is a potent inducer of apoptosis in various mammalian cell lines.[5][7] This programmed cell death is triggered through both intrinsic and extrinsic pathways.

-

Mitochondrial Dysfunction: A primary target of Enniatin B1 is the mitochondrion.[1][3] It causes a dose-dependent decrease in the mitochondrial membrane potential (ΔΨm), uncouples oxidative phosphorylation, and impairs the calcium retention capacity of mitochondria.[1] This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade.

-

Caspase Activation: The apoptotic signaling cascade initiated by Enniatin B1 involves the activation of key executioner caspases, including caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[5][7]

-

Regulation of Apoptotic Proteins: Enniatin B1 modulates the expression of Bcl-2 family proteins, upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[7]

Cell Cycle Arrest

Enniatin B1 has been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest at different phases depending on the cell type and concentration.[1][3] In HepG2 cells, it induces a G0/G1 phase arrest, while in Caco-2 cells, it can cause arrest in the S and G2/M phases.[1] This cytostatic effect contributes to its anti-proliferative properties.

Induction of Oxidative Stress

Exposure to Enniatin B1 leads to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[3][9] This increase in ROS can cause damage to cellular components, including lipids, proteins, and DNA, and is a contributing factor to the induction of apoptosis.[7][9]

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Enniatin B1 is an inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), with a reported IC50 of 73 μM.[10][11][12] ACAT is involved in the esterification of cholesterol, and its inhibition has potential implications for the treatment of hypercholesterolemia and atherosclerosis.[1]

Modulation of Signaling Pathways

-

ERK Signaling: Enniatin B1 has been observed to decrease the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that is crucial for cell proliferation and survival.[10][13][14] The disruption of the ERK signaling pathway is a significant contributor to its pro-apoptotic and anti-proliferative effects.[4][13]

-

NF-κB Signaling: Enniatin B1 can moderately inhibit the activation of nuclear factor-kappa B (NF-κB) induced by tumor necrosis factor-alpha (TNF-α).[5][10][13] NF-κB is a critical transcription factor involved in inflammation, cell survival, and proliferation.

Data Presentation

Table 1: Cytotoxicity of Enniatin B1 in Various Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| H4IIE | Rat Hepatoma | ~1.0 | 24 | MTT | [1] |

| CCF-STTG1 | Human Astrocytoma | 4.4 | 48 | Not Specified | [10][15] |

| CHO-K1 | Chinese Hamster Ovary | 0.44 ± 0.15 (in mixture) | Not Specified | Not Specified | [1] |

| SF-9 | Insect | 6.6 | 48 | Not Specified | [1] |

| PK-15 | Porcine Kidney | 41 | 24 | Not Specified | [1] |

| IPEC-J2 | Porcine Intestinal Epithelial | Not specified | 24 | Not Specified | [1] |

| Caco-2 | Human Colorectal Adenocarcinoma | ~1.5 - 3 | 24-74 | Not Specified | [1] |

| HepG2 | Human Hepatocellular Carcinoma | No effect at 1.5 & 3 µM | Not Specified | Not Specified | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Overview of Enniatin B1's multifaceted mechanism of action in mammalian cells.

Caption: General experimental workflow for assessing the cytotoxicity of Enniatin B1.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Enniatin B1 for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Principle: This method uses a fluorescent dye, such as propidium (B1200493) iodide (PI), to stain the DNA of the cells. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Enniatin B1 for the desired time.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis Assessment (Caspase-3/7 Activity Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspases to release a substrate for luciferase, generating a light signal.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Enniatin B1.

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

-

Measurement: Measure the luminescence using a luminometer.

-

Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

Principle: The JC-1 dye is a ratiometric fluorescent probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with Enniatin B1 as required.

-

Staining: Incubate the cells with JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Measure the fluorescence intensity in both the red and green channels.

-

Calculation: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Detection of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with Enniatin B1.

-

Staining: Incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader at an excitation/emission of ~485/535 nm.

Western Blot Analysis of ERK Phosphorylation

Principle: This technique is used to detect the phosphorylation status of specific proteins. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated and total forms of the protein of interest (e.g., ERK).

Protocol:

-

Cell Lysis: Lyse Enniatin B1-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to normalize for protein loading.

Conclusion

Enniatin B1 exhibits a complex and multifaceted mechanism of action in mammalian cells, primarily driven by its ionophoric nature. Its ability to disrupt ion homeostasis, induce apoptosis through mitochondrial-dependent pathways, cause cell cycle arrest, generate oxidative stress, and modulate key signaling pathways like ERK and NF-κB, underscores its potent biological activity. The quantitative data on its cytotoxicity and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the toxicological and potential therapeutic applications of this intriguing mycotoxin. A thorough understanding of its mechanisms is crucial for both assessing its risks as a food contaminant and exploring its promise as a lead compound in drug discovery, particularly in the field of oncology.

References

- 1. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 101.200.202.226 [101.200.202.226]

- 5. promega.in [promega.in]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

- 9. bio-protocol.org [bio-protocol.org]

- 10. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 12. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lactate dehydrogenase (LDH) assay of cell necrosis [bio-protocol.org]

- 14. biocompare.com [biocompare.com]

- 15. bio-protocol.org [bio-protocol.org]

Enniatin B1: An In-depth Technical Guide on Ionophoric Activity and Cation Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide, a type of mycotoxin produced by various Fusarium fungal species, which are common contaminants in cereals and grain-based products.[1][2] Structurally, it is composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues.[1] Its notable lipophilic character allows it to readily partition into the lipid bilayers of cellular membranes.[3][4] This property is fundamental to its primary mechanism of biological action: functioning as an ionophore. An ionophore is a lipid-soluble molecule that can bind to ions and facilitate their transport across biological membranes, disrupting the cell's natural ion gradients.[1][2]

This ionophoric activity is the basis for Enniatin B1's broad range of biological effects, which include cytotoxic, antibacterial, antifungal, and insecticidal properties.[1][3] By altering intracellular ion concentrations, Enniatin B1 triggers a cascade of cellular events, including mitochondrial dysfunction and apoptosis, making it a subject of significant interest for both toxicological assessment and potential therapeutic applications, such as in anticancer research.[3][5] This guide provides a detailed examination of the mechanisms, quantitative aspects, and experimental methodologies related to the ionophoric activity of Enniatin B1.

Core Mechanism of Cation Transport

The ionophoric action of Enniatin B1 and other enniatins is primarily attributed to their ability to form stable complexes with cations and transport them through lipophilic membrane environments.[4] This process disrupts the physiological ion balance, leading to various cytotoxic effects.[2][6] The transport can occur through several proposed models, with the "mobile carrier" and "sandwich complex" models being the most prominent.

Enniatins can form complexes of varying stoichiometries with cations, including 1:1, 2:1, and 3:2 macrocycle-to-cation ratios.[7]

-

1:1 Complex: A single Enniatin molecule wraps around a cation, with the ion held in the central cavity by ion-dipole interactions with the amide and ester carbonyl oxygen atoms.[7]

-

2:1 "Sandwich" Complex: The cation is "sandwiched" between two Enniatin molecules.[7] This conformation is highly significant as it effectively shields the cation's charge, allowing the lipophilic complex to diffuse readily across the cell membrane.[7]

The flexibility of the depsipeptide chain allows it to adapt to the size of different cations, explaining its broad selectivity.[7] The transport efficiency is also related to the hydrophobicity of the specific enniatin molecule.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Biotransformation of the Mycotoxin Enniatin B1 by CYP P450 3A4 and Potential for Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

Enniatin B1: A Technical Guide to its Biological Activities

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2][3] As an emerging mycotoxin, it is an increasingly prevalent contaminant in cereals and grain-based products.[4] Structurally, enniatins are composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues.[5] This lipophilic nature allows ENN B1 to readily integrate into cellular membranes, where it functions as a potent ionophore, a primary mechanism that underpins its diverse and significant biological activities.[5][6][7] These activities range from broad-spectrum cytotoxicity against cancer cell lines to antimicrobial and enzyme-inhibiting properties.[6][8] This document provides an in-depth technical overview of ENN B1's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Ionophoric Properties

The foundational biological activity of ENN B1 is its ability to transport cations across biological membranes.[4] This ionophoric activity is central to its cytotoxic effects.[6]

-

Potassium Ionophore: ENN B1 is highly selective for potassium ions (K+).[9] It facilitates the rapid influx of K+ into the mitochondrial matrix, which disrupts the electrochemical gradient across the inner mitochondrial membrane.[9][10][11] This leads to a significant drop in the mitochondrial membrane potential (ΔΨm), a critical event in the induction of mitochondrial dysfunction.[9][10][11]

-

Mitochondrial Uncoupling: The collapse of the ΔΨm uncouples the electron transport chain from ATP synthesis, suppressing the cellular respiration rate and impairing energy homeostasis.[9][11]

-

Disruption of Ion Homeostasis: Beyond mitochondria, ENN B1 can alter overall cellular calcium (Ca2+) homeostasis and permeabilize lysosomal membranes, further contributing to cellular stress and toxicity.[6][10]

dot

Caption: Ionophoric mechanism of Enniatin B1 at the mitochondrial membrane.

Key Biological Activities

ENN B1's ionophoric nature triggers a cascade of cellular events, resulting in a wide array of biological activities.

Anticancer and Cytotoxic Activity

ENN B1 demonstrates potent, dose-dependent cytotoxicity across a broad range of cancer cell lines.[6] This activity is primarily executed through the induction of apoptosis and cell cycle arrest.

-

Induction of Apoptosis: ENN B1 is a strong inducer of programmed cell death.[12] This is achieved by:

-

Mitochondrial Pathway: Triggering the loss of mitochondrial membrane potential.[10]

-

Caspase Activation: Increasing the activity of executioner caspases, such as caspase-3 and caspase-7.[13]

-

Gene Regulation: Upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic factors like Bcl2l1.[10]

-

Signaling Disruption: Decreasing the activation of the extracellular-regulated protein kinase (ERK), a key component of a pathway associated with cell proliferation.[6][13][14] It also moderately inhibits TNF-α-induced NF-κB activation.[13][14][15]

-

-

Cell Cycle Impairment: ENN B1 can arrest the cell cycle, thereby inhibiting proliferation.[6] The specific phase of arrest appears to be cell-type dependent, with reports of G0/G1 arrest in HepG2 cells and G2/M or S-phase arrest in Caco-2 cells.[6]

Antimicrobial Activity

ENN B1 exhibits both antibacterial and antifungal properties.

-

Antibacterial: It is active against several human pathogenic bacteria, including Escherichia coli, Yersinia enterocolitica, Clostridium perfringens, Enterococcus faecium, and Mycobacterium tuberculosis.[10][16]

-

Antifungal: Moderate antifungal activity has been observed against Candida albicans, Cryptococcus neoformans, and Mycobacterium intracellulare.[10]

Enzyme and Transporter Inhibition

-

ACAT Inhibition: ENN B1 is an inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), suggesting potential applications in therapies for atherosclerosis and hypercholesterolemia.[6][14][15][17]

-

Drug Efflux Pump Inhibition: It can inhibit ATP-binding cassette (ABC) transporters, such as the P-glycoprotein homolog Pdr5p.[6][10] This activity is of interest for its potential to overcome multidrug resistance in cancer therapy.[6][7][10]

Quantitative Data Presentation

The biological potency of ENN B1 has been quantified in numerous studies. The data below is collated from the cited literature.

Table 1: Cytotoxicity of Enniatin B1 in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Assay | Reference(s) |

|---|---|---|---|---|---|

| H4IIE | Rat Hepatoma | 1.0 - 2.5 | Not Specified | MTT | [13][18] |

| Caco-2 | Human Colorectal Adenocarcinoma | 0.8 - 11.5 | 24 - 72 h | MTT / Neutral Red | [1][6][18] |

| CHO-K1 | Chinese Hamster Ovary | 2.47 - 4.53 | Not Specified | Not Specified | [1][6][18] |

| HT-29 | Human Colorectal Carcinoma | 3.7 - 16.6 | 48 h | MTT | [1][6][18] |

| CCF-STTG1 | Human Astrocytoma | 4.4 | 48 h | CCK-8 | [14][18] |

| MRC-5 | Human Lung Fibroblast | 4.5 - 4.7 | 24 h | Alamar Blue | [1][18] |

| SF-9 | Insect (Spodoptera frugiperda) | 6.6 | 48 h | Not Specified | [1][6] |

| HepG2 | Human Hepatocellular Carcinoma | 8.5 - 36 | 24 - 72 h | Alamar Blue / MTT | [1][13][18] |

| PK-15 | Porcine Kidney | 41 | 24 h | Not Specified |[1][6] |

Table 2: Enzyme Inhibition and Other Quantitative Activities of Enniatin B1

| Target/Activity | System | Metric | Value (µM) | Reference(s) |

|---|---|---|---|---|

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Rat Liver Microsomes | IC50 | 73 | [14][15][17][19] |

| Lysosomal Membrane Permeabilization | Cellular Assay | EC50 | 1.5 - 1.7 |[6][10] |

Signaling Pathways and Logical Workflows

dot

Caption: Signaling pathway for Enniatin B1-induced apoptosis.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enniatin B1: Emerging Mycotoxin and Emerging Issues [ouci.dntb.gov.ua]

- 4. Biomonitoring of Enniatin B1 and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 8. Enniatin B1 - LKT Labs [lktlabs.com]

- 9. The Fusarium mycotoxins enniatins and beauvericin cause mitochondrial dysfunction by affecting the mitochondrial volume regulation, oxidative phosphorylation and ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Enniatin B1 | axonscientific.com [axonscientific.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Enniatin B1 | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

Enniatin B1: A Technical Guide to its Cytotoxic Effects in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community for its potent cytotoxic effects against a range of cancer cell lines.[1][2] As an emerging mycotoxin, it is increasingly being investigated for its potential as a therapeutic agent.[3] This technical guide provides an in-depth overview of the cytotoxic properties of Enniatin B1, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. Its lipophilic nature allows it to traverse cellular membranes and act as an ionophore, disrupting cellular homeostasis, which is a key aspect of its biological activity.[4][5]

Data Presentation: Comparative Cytotoxicity of Enniatin B1

The cytotoxic efficacy of Enniatin B1 varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values presented in Table 1. These values, collated from various studies, highlight the differential sensitivity of cancer cells to Enniatin B1.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Used |

| H4IIE | Rat Hepatoma | ~1.0 - 2.5 | Not Specified | MTT |

| C6 | Rat Glioma | ~10 - 25 | Not Specified | MTT |

| HepG2 | Human Hepatocellular Carcinoma | ~10 - 25 | Not Specified | MTT |

| Caco-2 | Human Colorectal Adenocarcinoma | 0.8 - 19.5 | 24 - 72 h | MTT |

| HT-29 | Human Colorectal Adenocarcinoma | 3.7 | 48 h | MTT |

| MRC-5 | Human Lung Fibroblast | 4.7 | 24 h | Alamar Blue |

| CHO-K1 | Chinese Hamster Ovary | 2.47 - 4.53 | Not Specified | Not Specified |

| CCF-STTG1 | Human Astrocytoma | 4.4 | 48 h | CCK-8 |

Core Mechanisms of Enniatin B1 Cytotoxicity

Enniatin B1 exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and promoting oxidative stress.[1][5]

Apoptosis Induction

A primary mechanism of Enniatin B1-induced cell death is the initiation of apoptosis, or programmed cell death.[6][7] This process is mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[1] Specifically, Enniatin B1 has been shown to increase the activity of caspase-3 and caspase-7 in sensitive cell lines like H4IIE rat hepatoma cells.[6][7] The apoptotic cascade is further regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Enniatin B1 has been reported to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1]

Cell Cycle Arrest

Enniatin B1 can disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases and inhibiting proliferation.[1][5] Studies have demonstrated that Enniatin B1 can induce cell cycle arrest in the G2/M phase in Caco-2 cells.[1]

Oxidative Stress

The generation of reactive oxygen species (ROS) is another mechanism implicated in the cytotoxicity of Enniatin B1.[1] In Caco-2 cells, Enniatin B1 has been shown to induce oxidative stress, leading to cellular damage.[8]

Modulation of Signaling Pathways

The cytotoxic effects of Enniatin B1 are orchestrated through its influence on key intracellular signaling pathways, most notably the Extracellular signal-regulated kinase (ERK) pathway.

ERK Signaling Pathway

The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is crucial for cell proliferation and survival.[6][9] Enniatin B1 has been demonstrated to decrease the activation of ERK (p44/p42) in H4IIE hepatoma cells.[6][7] By inhibiting ERK phosphorylation, Enniatin B1 can suppress pro-survival signals and contribute to the induction of apoptosis.

Caption: Enniatin B1 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Enniatin B1 cytotoxicity.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

Materials:

-

Cancer cell lines (e.g., Caco-2, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Enniatin B1 stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of Enniatin B1 for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.[13][14]

Materials:

-

Cancer cell lines (e.g., H4IIE)

-

Enniatin B1

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with Enniatin B1 as described for the MTT assay.

-

After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

Normalize the results to the number of viable cells (can be determined in a parallel plate using a viability assay).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.[15][16][17]

Materials:

-

Cancer cell lines (e.g., Caco-2)

-

Enniatin B1

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Enniatin B1 for the desired time.

-

Harvest cells by trypsinization, wash with PBS, and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[16]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

References

- 1. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of the Mycotoxin Enniatin B1 by CYP P450 3A4 and Potential for Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enniatin B1: Emerging Mycotoxin and Emerging Issues [mdpi.com]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. Transport of enniatin B and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. google.com [google.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

Enniatin B1: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin primarily produced by fungi of the Fusarium genus, has attracted considerable scientific interest for its diverse bioactive properties. Beyond its role as a food and feed contaminant, Enniatin B1 exhibits a range of biological activities, including antibacterial, insecticidal, and notably, antifungal effects. This technical guide provides an in-depth overview of the antifungal spectrum of Enniatin B1, presenting available data on its activity, detailed experimental methodologies for its assessment, and visualizations of its proposed mechanism of action. The primary mode of antifungal action is attributed to its ionophoric properties, which disrupt the integrity and function of fungal cell membranes.

Antifungal Spectrum of Activity

The antifungal activity of Enniatin B1 has been investigated against a variety of fungal species. However, reports on its efficacy are varied, with some studies indicating a broad spectrum of activity while others suggest a more limited or even a lack of activity against certain molds.

Quantitative Antifungal Data

A comprehensive review of publicly available literature and scientific abstracts did not yield specific Minimum Inhibitory Concentration (MIC) values for Enniatin B1 from primary research articles. Several review articles cite foundational studies, but do not reproduce the quantitative data. The table below summarizes the reported qualitative antifungal activity of Enniatin B1. It is important to note that the lack of specific MIC values from accessible primary sources is a significant limitation in providing a complete quantitative assessment.

| Fungal Species | Reported Activity | Citation |

| Candida albicans | Moderate antifungal activity reported.[1][2][3][4][5] | A study on enniatins from a marine-derived Fusarium sp. showed that Enniatin B1 inhibited hyphal formation and biofilm formation in C. albicans.[6] |

| Cryptococcus neoformans | Moderate antifungal activity reported.[1][2][3][4][5] | |

| Eutypa armeniacae | Antifungal activity demonstrated against this plant pathogen.[3] | |

| Aspergillus species (A. flavus, A. parasiticus, A. fumigatus, A. ochraceus) | A 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against these species.[3] | |

| Fusarium species (F. verticilloides, F. sporotrichioides, F. tricinctum, F. poae, F. oxysporum, F. proliferatum) | A 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against these species.[3] | |

| Penicillium expansum | A 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against this species.[3] | |

| Trichoderma harzianum | A 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against this species.[3] | However, another review mentions that Enniatin B acts as an antifungal agent against T. harzianum.[7] |

| Beauveria bassiana | A 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against this species.[3] | Conversely, another review indicates that Enniatin B has antifungal activity against B. bassiana.[7] |

Mechanism of Action: Ionophoric Activity and Downstream Effects

The primary mechanism underlying the antifungal activity of Enniatin B1 is its function as an ionophore. Its cyclic, lipophilic structure allows it to insert into the fungal cell membrane and facilitate the transport of cations, primarily potassium (K⁺), across the membrane. This disrupts the essential ion gradients, leading to a cascade of detrimental downstream effects.

Signaling Pathway of Enniatin B1-Induced Fungal Cell Death

Caption: Proposed mechanism of Enniatin B1 antifungal activity.

Experimental Protocols

The following section details a generalized methodology for determining the in vitro antifungal activity of Enniatin B1, based on standard broth microdilution techniques.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from established methods for antifungal susceptibility testing and can be applied to assess the activity of Enniatin B1 against various fungal species.

1. Preparation of Fungal Inoculum:

-

The fungal isolate is cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (typically 28-35°C) until sufficient growth or sporulation is observed.

-

For filamentous fungi, spores are harvested by flooding the agar surface with sterile saline containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments.

-

For yeasts, colonies are suspended in sterile saline.

-

The concentration of the fungal suspension is adjusted using a spectrophotometer or a hemocytometer to a final concentration of approximately 0.5-2.5 x 10⁵ colony-forming units (CFU)/mL in the test medium.

2. Preparation of Enniatin B1 Solutions:

-

A stock solution of Enniatin B1 is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10 mg/mL).

-

Serial two-fold dilutions of the Enniatin B1 stock solution are prepared in a sterile 96-well microtiter plate using a liquid medium such as RPMI-1640 with L-glutamine and buffered with MOPS. The final concentrations should typically span a range relevant for determining the MIC (e.g., 0.125 to 64 µg/mL).

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted Enniatin B1 is inoculated with the prepared fungal suspension.

-

The final volume in each well is typically 200 µL.

-

Control wells are included:

-

Growth control: Fungal inoculum in medium without Enniatin B1.

-

Sterility control: Medium only.

-

Solvent control: Fungal inoculum in medium with the highest concentration of DMSO used in the dilutions.

-

-

The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a duration suitable for the growth of the test organism (typically 24-72 hours).

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of Enniatin B1 that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility testing of Enniatin B1.

Conclusion and Future Directions

Enniatin B1 demonstrates a variable spectrum of antifungal activity, with reports indicating efficacy against some pathogenic yeasts while its activity against filamentous fungi appears to be more limited or species-dependent. The primary mechanism of action through ion disruption presents a compelling target for the development of novel antifungal agents. However, a significant gap in the current publicly accessible literature is the lack of specific MIC values from primary studies, which hinders a thorough quantitative assessment of its antifungal potential.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive antifungal susceptibility testing of Enniatin B1 against a broad panel of clinically relevant fungi to establish a definitive MIC database.

-

Mechanism of Action Studies: Further elucidating the specific downstream signaling pathways in fungi that are triggered by Enniatin B1-induced ion dysregulation.

-

Synergy Studies: Investigating the potential for synergistic or antagonistic interactions between Enniatin B1 and existing antifungal drugs.

-

In Vivo Efficacy: Evaluating the in vivo antifungal efficacy and toxicological profile of Enniatin B1 in relevant animal models of fungal infections.

A more complete understanding of the antifungal properties of Enniatin B1 will be crucial for determining its potential as a lead compound in the development of new therapeutic strategies to combat fungal diseases.

References

- 1. Emerging mycotoxins and reproductive effects in animals: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging mycotoxins and reproductive effects in animals: A short review [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

Enniatin B1: A Technical Guide on its Antibacterial Effects Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered attention for its diverse biological activities, including its potential as an antibacterial agent.[1] As the challenge of antimicrobial resistance intensifies, the exploration of novel compounds like Enniatin B1 is critical. This technical guide provides a comprehensive overview of the current understanding of Enniatin B1's antibacterial effects, detailing its mechanism of action, summarizing available efficacy data, and outlining key experimental protocols for its investigation.

Antibacterial Spectrum and Efficacy

Enniatin B1 has demonstrated inhibitory activity against a range of pathogenic bacteria.[2][3] The available data, primarily from qualitative and semi-quantitative assays, indicates a spectrum of activity that includes both Gram-positive and some Gram-negative bacteria.

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) values for pure Enniatin B1 are not extensively reported in the literature, existing studies provide valuable insights into its antibacterial potential. Most quantitative data is derived from studies on Enniatin B or mixtures of enniatins.

| Pathogenic Bacteria | Assay Type | Enniatin(s) Tested | Concentration/Dosage | Observed Effect | Reference |

| Escherichia coli | Not Specified | Enniatin B1 | Not Specified | Antibacterial agent | [2][3] |

| Yersinia enterocolitica | Not Specified | Enniatin B1 | Not Specified | Antibacterial agent | [2][3] |

| Clostridium perfringens | Not Specified | Enniatin B1 | Not Specified | Antibacterial agent | [2][3] |

| Enterococcus faecium | Not Specified | Enniatin B1 | Not Specified | Antibacterial agent | [2][3] |

| Bifidobacterium adolescentis | Not Specified | Enniatin B1 | 20 ng to 20,000 ng | Antibacterial activity confirmed | [2] |

| Streptococcus thermophilus | Not Specified | Enniatin B1 | 20 ng to 20,000 ng | Antibacterial activity confirmed | [2] |

| Lactobacillus (2 strains) | Not Specified | Enniatin B1 | 20 ng to 20,000 ng | Antibacterial activity confirmed | [2] |

| Bifidobacterium (2 other strains) | Not Specified | Enniatin B1 | 20 ng to 20,000 ng | Antibacterial activity confirmed | [2] |

| Mycobacterium tuberculosis | Not Specified | Enniatin B1 (mixed with B and B4) | Not Specified | Antibacterial activity | [3][4] |

| Clostridium perfringens CECT 4647 | Disc Diffusion | Enniatin B | 0.2 µg - 2000 µg | Inhibition | [5] |

| Salmonella enterica CECT 554 | Disc Diffusion | Enniatin B | 0.2 µg - 2000 µg | Inhibition | [5] |

| Staphylococcus aureus CECT 976 | Disc Diffusion | Enniatin B | 0.2 µg - 2000 µg | Inhibition | [5] |

Note: The data presented here is a summary of available information. Further research is required to establish definitive MIC values for Enniatin B1 against a broader range of pathogenic bacteria.

Mechanism of Action: Ionophoric Activity

The primary mechanism underlying the antibacterial effect of Enniatin B1 is its activity as an ionophore.[6][7] Enniatins are lipophilic molecules that can insert into the lipid bilayers of cell membranes, forming pores that facilitate the transport of cations.[6][7] This disrupts the crucial electrochemical gradients across the bacterial cell membrane.

The sequence of events is as follows:

-

Membrane Insertion: Enniatin B1 integrates into the bacterial cell membrane.[6]

-

Cation Transport: It forms complexes with monovalent and divalent cations (e.g., K+, Na+, Ca2+) and transports them across the membrane.[2][6]

-

Disruption of Ion Homeostasis: This uncontrolled ion movement dissipates the membrane potential and disrupts the physiological intracellular ion concentrations.[8]

-

Inhibition of Cellular Processes: The collapse of the ion gradient inhibits essential cellular processes that are dependent on membrane potential, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

Caption: Mechanism of Enniatin B1's ionophoric action.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of Enniatin B1's antibacterial properties. The following protocols are based on established antimicrobial susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Enniatin B1 stock solution (in a suitable solvent, e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth and solvent)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the Enniatin B1 stock solution in CAMHB in the wells of a 96-well plate.

-

Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the Enniatin B1 dilutions.

-

Include positive control wells (bacteria and a known antibiotic), negative control wells (broth and solvent), and growth control wells (bacteria and broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Enniatin B1 at which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for MIC determination via broth microdilution.

Disc Diffusion Assay

This method assesses the susceptibility of bacteria to a substance by measuring the zone of growth inhibition around a disc impregnated with the substance.

Materials:

-

Petri dishes with Mueller-Hinton Agar (B569324) (MHA)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile filter paper discs

-

Enniatin B1 solution of known concentration

-

Positive control antibiotic discs

-

Negative control discs (impregnated with solvent)

-

Incubator

Procedure:

-

Evenly spread the bacterial inoculum onto the surface of the MHA plates.

-

Aseptically place the filter paper discs impregnated with the Enniatin B1 solution, positive control antibiotic, and negative control solvent onto the agar surface.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). The size of the zone is indicative of the antibacterial activity.

Signaling Pathways and Future Directions

The primary mode of action of Enniatin B1 is the disruption of the bacterial cell membrane's ion gradient, which is a fundamental aspect of cellular function rather than an interaction with a specific signaling pathway.[6][7] The widespread consequences of this disruption affect numerous downstream cellular processes that rely on membrane potential, including energy production and transport.

Future research should focus on:

-

Quantitative Efficacy: Determining precise MIC values for Enniatin B1 against a wide panel of clinically relevant pathogenic bacteria, including multidrug-resistant strains.

-

Synergistic Effects: Investigating the potential for synergistic or additive effects when Enniatin B1 is combined with conventional antibiotics.

-

Resistance Development: Studying the potential for and mechanisms of bacterial resistance to Enniatin B1.

-

In Vivo Efficacy and Toxicology: Evaluating the antibacterial efficacy and safety profile of Enniatin B1 in animal models of infection.

Conclusion

Enniatin B1 demonstrates notable antibacterial activity against a variety of pathogenic bacteria, primarily through its ionophoric properties that lead to the disruption of the bacterial cell membrane's electrochemical gradient. While current data provides a strong foundation for its potential as an antibacterial agent, further rigorous quantitative studies are essential to fully elucidate its therapeutic promise. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical in advancing our understanding of Enniatin B1 and its potential role in addressing the growing threat of antimicrobial resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 7. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomonitoring of Enniatin B1 and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Enniatin B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] As an emerging mycotoxin, it is increasingly detected as a contaminant in cereals and grain-based products.[3][4] ENN B1 exhibits a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[5][6] Its lipophilic nature allows it to act as an ionophore, disrupting cellular ion homeostasis, which is a key aspect of its toxicity.[7][8] This technical guide provides an in-depth overview of the toxicological profile of ENN B1, summarizing quantitative data, detailing experimental protocols for its assessment, and visualizing the key signaling pathways implicated in its mode of action.

Cytotoxicity

ENN B1 has demonstrated significant cytotoxic effects in a variety of in vitro studies. Its toxicity profile varies considerably among different cell lines, with IC50 values ranging from the low micromolar to higher concentrations.[5][9] The differential sensitivity of cell types to ENN B1 exposure is highlighted by the data compiled below.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Enniatin B1 in various cell lines as reported in the scientific literature.

| Cell Line | Cell Type | Assay | Exposure Time | IC50 (µM) | Reference(s) |

| Caco-2 | Human colorectal adenocarcinoma | MTT/Neutral Red | 24 - 72 h | 0.8 - 11.5 | [5][9] |

| HT-29 | Human colorectal adenocarcinoma | MTT | 48 h | 3.7 | [9][10] |

| HepG2 | Human hepatocellular carcinoma | Alamar Blue/MTT | 24 - 72 h | 8.5 - 36 | [5][9][10] |

| MRC-5 | Human lung fibroblast | Alamar Blue/BrdU | 24 h | 3.6 - 4.7 | [9][10][11] |

| CHO-K1 | Chinese hamster ovary | Not Specified | Not Specified | 2.47 - 4.53 | [5][9] |

| H4IIE | Rat hepatoma | MTT | Not Specified | 1 - 2.5 | [9][12] |

| CCF-STTG1 | Human astrocytoma | CCK-8 | 48 h | 4.4 | [9][10] |

| PK-15 | Porcine kidney | Not Specified | 24 h | 41 | [5] |

| SF-9 | Insect cells | Not Specified | 48 h | 6.6 | [5] |

| SH-SY5Y | Human neuroblastoma | Not Specified | Not Specified | 2.7 | [6] |

Mechanisms of Toxicity